molecular formula H2N2NaO3 B080212 Angeli's salt CAS No. 13826-64-7

Angeli's salt

Cat. No.: B080212
CAS No.: 13826-64-7
M. Wt: 101.018 g/mol
InChI Key: FOFRQGFTWXKZGP-UHFFFAOYSA-N
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Description

Angeli's salt, also known as Angeli’s salt, is an inorganic compound with the formula Na₂[N₂O₃]. It contains nitrogen in an unusual reduced state and is a colorless, water-soluble solid. This compound is primarily used in research as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature .

Mechanism of Action

Target of Action

Sodium trioxodinitrate, also known as Angeli’s salt, is an inorganic compound that is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature . The primary target of sodium trioxodinitrate is the biochemical pathways that involve HNO .

Mode of Action

Sodium trioxodinitrate interacts with its targets by releasing HNO. This release is a result of the compound’s decomposition in neutral, aerobic solution . The released HNO then interacts with its targets, causing various changes in the biochemical pathways .

Biochemical Pathways

The biochemical pathways affected by sodium trioxodinitrate are those involving HNO. HNO is a signaling molecule that plays a role in various physiological processes. The exact pathways and their downstream effects depend on the specific physiological context .

Pharmacokinetics

Given that it is a water-soluble solid , it can be inferred that it has good bioavailability.

Result of Action

The result of sodium trioxodinitrate’s action is the modulation of the biochemical pathways involving HNO. This can lead to various molecular and cellular effects, depending on the specific physiological context .

Action Environment

The action of sodium trioxodinitrate can be influenced by various environmental factors. For example, its decomposition and the subsequent release of HNO occur in neutral, aerobic solution . Therefore, the pH and oxygen levels of the environment can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angeli's salt is prepared by combining hydroxylamine and an organic nitrate, which serves as a source of nitronium (NO₂⁺). The reaction can be represented as follows: [ \text{NH}_2\text{OH} + \text{RONO}_2 + 2 \text{NaOR’} \rightarrow \text{ROH} + 2 \text{R’OH} + \text{Na}_2[\text{N}_2\text{O}_3] ] This method was first reported by Angelo Angeli in 1896 .

Industrial Production Methods: While the industrial production methods for sodium trioxodinitrate are not extensively documented, the preparation typically involves the same synthetic route used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Angeli's salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Proton Source: Often used in reactions involving secondary amines.

    Aerobic Conditions: Necessary for the decomposition of sodium trioxodinitrate to release HNO.

Major Products:

    Nitroxyl (HNO): A key product in many reactions involving sodium trioxodinitrate.

    Nitrogen Gas (N₂): Formed during reactions with secondary amines.

Comparison with Similar Compounds

Uniqueness: Angeli's salt is unique due to its ability to release nitroxyl (HNO), a metastable molecule with distinct signaling properties. This sets it apart from other nitrogen oxide donors, which typically release nitric oxide (NO) instead .

Biological Activity

Angeli's salt, chemically known as sodium α-oxyhyponitrite (Na₂N₂O₃), is a compound that has garnered interest for its biological activities, particularly as a donor of nitroxyl (HNO). This article delves into the diverse biological effects of this compound, supported by case studies, research findings, and data tables.

This compound decomposes in physiological conditions to release nitroxyl, which has unique properties distinct from nitric oxide (NO). Nitroxyl is known to interact with various biological targets, influencing vascular function, neuronal activity, and cellular signaling pathways.

Key Mechanisms:

  • Nitroxyl Release: this compound spontaneously decomposes to produce nitroxyl, which can activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP) and subsequent vasodilation .
  • Interaction with Hemoglobin: Nitroxyl preferentially reacts with cell-free hemoglobin, oxidizing it to methemoglobin, which can mitigate the effects of NO scavenging during hemolytic events .

1. Vascular Effects

This compound has demonstrated significant vasodilatory effects through its action on vascular smooth muscle. Studies indicate that it can counteract the vasoconstrictive effects associated with elevated plasma hemoglobin levels during hemolysis.

StudyFindings
This compound infusion in blood samples showed reduced platelet activation and improved hemodynamic parameters.
In models of type 2 diabetes mellitus (T2DM), the cardioprotective actions of this compound were preserved despite resistance to NO.

2. Neuroactivity

Research indicates that this compound can influence neuronal activity. In one study involving primary meningeal afferents, this compound caused a short-lived increase in neuronal firing rates followed by a prolonged deactivation phase.

ParameterControl ActivityAS Stimulation ActivityStatistical Significance
Neuronal Firing Rate (imp/s)8.4 ± 1.021.0 ± 3.0p < 0.0001

The initial stimulation was significantly higher than control values, indicating a potent excitatory effect on sensory neurons involved in headache generation .

3. Neurotoxicity

While this compound shows promise in various applications, it also exhibits neurotoxic properties under certain conditions. A study highlighted its pro-oxidative effects on dopaminergic neurons in vivo, suggesting caution in therapeutic contexts .

Case Studies

Case Study 1: Hemolytic Anemia
In a clinical setting involving patients with hemolytic anemia, this compound was administered to assess its ability to alleviate symptoms associated with increased plasma hemoglobin. The results showed a significant reduction in vasoconstriction and improved blood flow metrics post-treatment .

Case Study 2: Neuropathic Pain
In rodent models of neuropathic pain, this compound was tested for its analgesic properties. The outcomes indicated that while it initially activated pain pathways, prolonged exposure led to desensitization and reduced pain perception over time .

Research Findings Summary

Recent studies have expanded the understanding of this compound’s biological activities:

  • Cardiovascular Benefits: It has been shown to maintain cardiovascular function even in the presence of conditions that typically promote NO resistance .
  • Neuronal Modulation: The dual action of activation followed by inhibition in neuronal pathways presents potential therapeutic avenues for headache management and pain relief .
  • Oxidative Stress Considerations: The compound’s oxidative properties necessitate further investigation into its safety profile for chronic use .

Properties

CAS No.

13826-64-7

Molecular Formula

H2N2NaO3

Molecular Weight

101.018 g/mol

IUPAC Name

disodium;N-oxonitramide

InChI

InChI=1S/H2N2O3.Na/c3-1-2(4)5;/h1,3H;

InChI Key

FOFRQGFTWXKZGP-UHFFFAOYSA-N

SMILES

N(=O)[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

N([N+](=O)[O-])O.[Na]

Appearance

Assay:≥99%A crystalline solid

Synonyms

Angeli's salt
hyponitric acid, disodium salt
oxyhyponitrite
sodium trioxodinitrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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